molecular formula C20H18N2O3 B13803897 1-Benzyl-5-allyl-5-phenylbarbituric acid CAS No. 73680-96-3

1-Benzyl-5-allyl-5-phenylbarbituric acid

Cat. No.: B13803897
CAS No.: 73680-96-3
M. Wt: 334.4 g/mol
InChI Key: OSAVECUEMKXBPU-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Substituted Barbituric Acids in Organic Synthesis

The journey of barbituric acid and its derivatives began in 1864 with its synthesis by Adolf von Baeyer. mdpi.com The true potential of this scaffold was unlocked in the early 20th century with the discovery that substitutions at the C5 position could induce significant physiological effects. mdpi.com This led to the development of a wide range of barbiturates, primarily by introducing various alkyl and aryl groups at this position. Subsequent research expanded to include modifications at the N1 and N3 positions, further diversifying the chemical space and fine-tuning the properties of these compounds for various applications in organic synthesis and materials science.

Fundamental Significance of the Barbituric Acid Core as a Synthetic Scaffold

The barbituric acid core, a pyrimidine (B1678525) derivative, is a versatile building block in organic synthesis. mdpi.com Its two active methylene (B1212753) protons at the C5 position and the presence of three carbonyl groups make it a highly reactive and functionalizable scaffold. mdpi.com The acidity of the C5 protons allows for facile deprotonation and subsequent alkylation or arylation, enabling the construction of complex molecular architectures. mdpi.com This reactivity has been exploited to create a diverse library of compounds, including spiro-compounds and fused-bicycle derivatives with a range of chemical and potential biological activities. mdpi.com

Strategic Importance of N1-, C5-Allyl-, and C5-Phenyl Substitution Patterns in Chemical Research

Substituents on the barbituric acid ring play a crucial role in defining the molecule's characteristics.

N1-Substitution: The introduction of a substituent at the N1 position, such as a benzyl (B1604629) group, can significantly impact the compound's lipophilicity and steric profile. N-alkylation can also prevent certain metabolic pathways and influence the compound's reactivity in further synthetic transformations.

C5-Phenyl Substitution: A phenyl group at the C5 position generally increases the compound's steric bulk and introduces aromatic interactions, which can be critical for molecular recognition and binding in biological systems.

C5-Allyl Substitution: The allyl group is a particularly interesting substituent due to the reactivity of its double bond. This functional group can participate in a variety of chemical reactions, such as additions, oxidations, and metathesis, making it a valuable handle for further molecular elaboration or for the synthesis of polymeric materials.

Overview of Current Research Landscape Pertaining to 1-Benzyl-5-allyl-5-phenylbarbituric Acid

A comprehensive search of the scientific literature and chemical databases reveals a lack of specific research focused on this compound. While there is extensive research on compounds containing one or two of these substituents, the specific combination of all three appears to be a novel or at least uncharacterized structure. For instance, 1-Benzyl-5-phenylbarbituric acid is recognized as a key intermediate in pharmaceutical and organic synthesis. chemimpex.com Similarly, 5-allyl-5-phenylbarbituric acid is a known compound. However, the synthesis and properties of the N1-benzylated version of the latter have not been described.

The absence of data for this compound suggests that this compound represents an unexplored area of chemical space. Future research could focus on the synthesis of this molecule, which could theoretically be achieved through the benzylation of 5-allyl-5-phenylbarbituric acid. Subsequent characterization of its physicochemical properties and exploration of its potential applications would be necessary to understand its place within the broader family of barbituric acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73680-96-3

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18N2O3/c1-2-13-20(16-11-7-4-8-12-16)17(23)21-19(25)22(18(20)24)14-15-9-5-3-6-10-15/h2-12H,1,13-14H2,(H,21,23,25)

InChI Key

OSAVECUEMKXBPU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid

Advanced Approaches to C5-Disubstitution with Allyl and Phenyl Moieties

The C5 position of barbituric acid is particularly reactive due to the acidity of its methylene (B1212753) protons, flanked by two carbonyl groups. This reactivity is harnessed for the introduction of various substituents. The synthesis of the 5-allyl-5-phenyl-disubstituted pattern can be approached through several advanced methods.

Optimized Malonic Ester Condensation and Alkylation Strategies

The malonic ester synthesis is a foundational method for producing C5-substituted barbiturates. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of a disubstituted malonic ester with urea (B33335) in the presence of a strong base. For the synthesis of 5-allyl-5-phenylbarbituric acid, the key intermediate is diethyl allylphenylmalonate.

The synthesis of this malonate precursor can be optimized through a stepwise alkylation of diethyl malonate. First, a phenyl group is introduced via reaction with a suitable phenonium ion equivalent or through a cross-coupling reaction. Subsequently, the allyl group is introduced by deprotonation with a base like sodium ethoxide, followed by reaction with an allyl halide (e.g., allyl bromide). youtube.com A significant challenge in this sequential alkylation is the potential for dialkylation at the first stage, which can be minimized by careful control of stoichiometry and reaction conditions. wikipedia.org

Once the diethyl allylphenylmalonate is obtained, it undergoes a condensation reaction with urea, typically catalyzed by a strong base such as sodium ethoxide in an anhydrous alcohol solvent. This reaction proceeds via a nucleophilic attack of the urea nitrogen on the ester carbonyls, followed by cyclization and dehydration to form the 5,5-disubstituted barbituric acid ring.

StepReactantsReagentsKey Transformation
1Diethyl malonate, Phenylating agentBase (e.g., NaOEt)Formation of diethyl phenylmalonate
2Diethyl phenylmalonate, Allyl bromideBase (e.g., NaOEt)Formation of diethyl allylphenylmalonate
3Diethyl allylphenylmalonate, UreaSodium ethoxideCyclization to 5-allyl-5-phenylbarbituric acid

Direct C5-Functionalization and Cross-Coupling Methodologies

More contemporary approaches aim to directly functionalize the C5 position of a pre-formed barbiturate (B1230296) ring. This can be achieved by starting with 5-phenylbarbituric acid and subsequently introducing the allyl group. Direct C5-allylation can be performed by deprotonating 5-phenylbarbituric acid with a suitable base to form the corresponding enolate, which then reacts with an allyl halide.

Recent advancements in organic synthesis have also introduced the use of transition-metal-catalyzed cross-coupling reactions for C-H functionalization. acs.org While not yet widely reported specifically for 5-allyl-5-phenylbarbituric acid, these methods hold promise. For instance, a palladium-catalyzed reaction could potentially couple an allyl source directly onto the C5 position of 5-phenylbarbituric acid. Such methods offer the advantage of high atom economy and functional group tolerance.

Regioselective N1-Benzylation Techniques for Barbituric Acid Derivatives

Once the 5,5-disubstituted barbiturate is synthesized, the next crucial step is the regioselective introduction of the benzyl (B1604629) group at the N1 position. The barbituric acid ring has two secondary amine nitrogens (N1 and N3), and controlling the site of alkylation is a significant synthetic challenge.

Selective N-Alkylation Protocols Utilizing Benzylating Agents

The direct N-alkylation of 5-allyl-5-phenylbarbituric acid with a benzylating agent, such as benzyl bromide or benzyl chloride, is a common approach. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The use of a bulky base can favor alkylation at the less sterically hindered N1 position. Furthermore, the electronic properties of the barbiturate ring, influenced by the C5 substituents, can also direct the regioselectivity. In some cases, a mixture of N1- and N3-benzylated products, as well as the N1,N3-dibenzylated product, may be formed, necessitating chromatographic separation. nih.gov

To enhance N1-selectivity, protecting group strategies can be employed. For instance, one of the nitrogen atoms can be temporarily protected, directing the benzylation to the other nitrogen. Subsequent deprotection yields the desired N1-benzyl product.

Benzylating AgentBaseSolventGeneral Outcome
Benzyl bromideK₂CO₃DMFMixture of N1 and N3 isomers
Benzyl chlorideNaHTHFPotential for improved N1 selectivity
Benzyl alcoholMitsunobu conditionsDEAD, PPh₃Can offer regiocontrol

Multi-Component Reactions in the Synthesis of N-Substituted Barbiturates

Multi-component reactions (MCRs) offer a powerful strategy for the convergent synthesis of complex molecules like 1-benzyl-5-allyl-5-phenylbarbituric acid from simple starting materials in a single step. acs.orgnih.gov An MCR approach could involve the condensation of N-benzylurea with diethyl allylphenylmalonate. acs.org This strategy directly installs the benzyl group on one of the nitrogen atoms, thus avoiding the issue of regioselectivity in a separate N-alkylation step.

The synthesis of the required N-benzylurea can be achieved through various methods, such as the reaction of benzylamine (B48309) with isocyanic acid or its precursors. The subsequent condensation with the disubstituted malonic ester would proceed under similar conditions to the traditional barbiturate synthesis.

One-Pot and Cascade Reactions for Expedited Synthesis

For example, the synthesis could start with the in-situ formation of diethyl allylphenylmalonate from diethyl phenylmalonate and an allyl halide. Without isolation, N-benzylurea and a strong base could then be added to facilitate the cyclization, yielding the final product in a single pot.

A cascade reaction approach could also be envisioned, where the initial condensation product undergoes a series of spontaneous transformations to arrive at the final product. While specific examples for this compound are not prevalent in the literature, the principles of cascade synthesis are being increasingly applied to the formation of complex heterocyclic systems. nih.gov

Stereochemical Control and Diastereoselective Synthesis Considerations

The this compound molecule possesses a quaternary stereocenter at the C5 position of the pyrimidine (B1678525) ring. The synthesis of such a structure in an enantiomerically pure form is a primary challenge, necessitating sophisticated stereochemical control.

The construction of this chiral scaffold can be approached through several enantioselective transformations. mdpi.com A key strategy involves the sequential alkylation of a barbituric acid precursor. For instance, starting with 5-phenylbarbituric acid, an asymmetric allylic alkylation can be employed to introduce the allyl group. This reaction often utilizes transition metal catalysts, such as palladium complexes, paired with chiral ligands. The choice of ligand is critical for inducing enantioselectivity, effectively discriminating between the two faces of the prochiral enolate intermediate. mdpi.com

Pioneering research into the palladium-catalyzed enantioselective alkylation of barbituric acid derivatives has highlighted both the potential and the challenges of this approach. mdpi.com The reaction conditions, including the solvent, base, and temperature, must be meticulously optimized to achieve high enantiomeric excess (ee).

Alternatively, organocatalysis offers a powerful metal-free approach. Chiral bifunctional organocatalysts, such as thiosquaramides, have been successfully used in enantioselective Michael additions of N,N'-disubstituted barbituric acids to electrophiles. mdpi.com While this is typically applied to conjugate additions, related strategies could be adapted for the synthesis of the target molecule. The catalytic asymmetric α-functionalization of prochiral barbituric acids to create quaternary derivatives remains a largely unsolved area, making the development of such routes a significant research focus. nih.gov

Should a racemic or diastereomeric mixture be produced, the separation of stereoisomers becomes necessary. The synthesis could also proceed via a diastereoselective route if a chiral auxiliary is incorporated into the barbiturate starting material, which is then cleaved after the C5-dialkylation is complete.

Table 1: Strategies for Stereochemical Control in 5,5-Disubstituted Barbiturate Synthesis

Strategy Description Key Reagents/Catalysts Potential Outcome
Asymmetric Allylic Alkylation Sequential introduction of the allyl group onto a 5-phenylbarbituric acid precursor using a chiral catalyst system. Palladium(0) complexes with chiral ligands (e.g., Trost ligand, BINAP derivatives). High enantiomeric excess (ee) of the desired enantiomer.
Organocatalytic Alkylation Use of a chiral small organic molecule to catalyze the enantioselective introduction of one of the C5 substituents. Chiral amine-squaramides, thiosquaramides, or proline derivatives. Enantioenriched product, avoiding transition metal contamination.

| Chiral Auxiliary Approach | A chiral group is temporarily attached to the barbiturate scaffold to direct the diastereoselective introduction of the C5 substituents. | Removable chiral groups (e.g., Evans auxiliaries). | Diastereomerically enriched product, requiring subsequent auxiliary removal. |

Modern Catalyst Systems and Green Chemistry Principles in Synthetic Pathways

Modern organic synthesis emphasizes the use of efficient catalysts and adherence to green chemistry principles to minimize waste and environmental impact. The synthesis of this compound involves several steps where these principles can be applied, including N-benzylation and C5-alkylation.

Catalyst Systems:

N-Benzylation: The introduction of the benzyl group at the N1 position can be achieved using various catalysts. High-valent heterobimetallic complexes, such as those involving iridium and tin, have been shown to be highly efficient for the benzylation of nucleophiles, including amides, using benzyl alcohols as the alkylating agent under mild conditions. organic-chemistry.org This avoids the use of harsher reagents like benzyl halides.

C5-Alkylation/Arylation: For the construction of the C5-disubstituted core, palladium and platinum catalysts are effective for reductive C-alkylation using aldehydes or ketones. researchgate.net Rhodium(II) complexes have also been developed to catalyze the direct arylation of 5-diazobarbituric acids with arenes, providing a direct route to 5-aryl barbiturates. nih.gov For the allylation step, palladium-catalyzed reactions are the state-of-the-art, offering high efficiency and the potential for asymmetric induction. mdpi.com

Green Chemistry Principles:

The synthesis of barbituric acid derivatives is increasingly being adapted to align with green chemistry principles. jetir.orgjetir.org Key approaches include:

Solvent-Free Reactions: Knoevenagel-type condensation reactions, often a step in building the barbiturate core or its precursors, can be performed by grinding the reactants together at room temperature, sometimes with a catalyst like sodium acetate, eliminating the need for organic solvents.

Aqueous Media: Conducting synthetic steps in water is a primary goal of green chemistry. jetir.org Many modern catalysts, including certain cobalt nanostructures and ionic liquid catalysts, have been designed to be effective in aqueous or ethanol-water systems for the synthesis of barbiturate derivatives. mdpi.com

Reusable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles or catalysts supported on polymers or inorganic materials, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. mdpi.comchalmers.se For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been used as a solid, reusable catalyst for C3-benzylation of indoles, a mechanistically related transformation. chalmers.se

Isolation and Purification Techniques for Complex Barbituric Acid Derivatives

The purification of this compound is complicated by its complexity, low solubility in some solvents, and, crucially, its chirality. A multi-step purification protocol is typically required to achieve high chemical and enantiomeric purity.

Primary Purification: Initial isolation of the crude product from the reaction mixture often involves standard techniques such as solvent extraction, precipitation, and crystallization. neopharmlabs.com However, eliminating unreacted starting materials and reaction by-products from complex barbiturates can be challenging due to similar physical properties. uno.edu Column chromatography on silica (B1680970) gel is a common subsequent step for removing impurities with different polarities.

Chiral Purification: Since the synthesis is likely to produce a racemic mixture, a chiral separation step is essential to isolate the individual enantiomers. Advanced chromatographic techniques are the methods of choice for this purpose. neopharmlabs.comnih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral stationary phase (CSP) is a widely used and effective method for resolving enantiomers. nih.govijsra.net CSPs are packed with a chiral selector (e.g., derivatives of cellulose, amylose, or cyclodextrins) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.govijsra.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations. neopharmlabs.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a greener technique due to the reduction in organic solvent consumption. neopharmlabs.com

Capillary Electrophoresis (CE): This technique offers high separation efficiency with a very small sample size. ijsra.net For chiral separations of barbiturates, chiral selectors like cyclodextrins are added to the running buffer, which leads to differential migration of the enantiomers. nih.govijsra.net

The choice of method depends on the scale of the purification and the specific properties of the compound. For laboratory-scale isolation of pure enantiomers for biological testing, preparative HPLC or SFC are generally preferred. neopharmlabs.com

Table 2: Comparison of Chiral Purification Techniques

Technique Principle Advantages Disadvantages
Preparative Chiral HPLC Differential interaction of enantiomers with a solid chiral stationary phase. nih.gov High resolution, well-established, applicable to a wide range of compounds. neopharmlabs.com Higher solvent consumption, can be time-consuming for large quantities.
Preparative Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. neopharmlabs.com Fast separations, lower organic solvent use (greener), easy solvent removal. neopharmlabs.com Requires specialized equipment, optimization can be complex.

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. ijsra.net | High efficiency, very low sample and solvent consumption. ijsra.net | Not suitable for large-scale preparative work, sensitive to sample matrix. |

Comprehensive Structural Elucidation and Conformational Analysis of 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of complex organic molecules such as 1-Benzyl-5-allyl-5-phenylbarbituric acid. These techniques provide detailed insights into the molecular framework, functional groups, and electronic environment.

High-Resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. While specific spectra for this compound are not available, the expected chemical shifts and coupling patterns can be predicted based on its distinct structural motifs: the N-benzyl group, the C5-allyl group, the C5-phenyl group, and the barbiturate (B1230296) core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) and phenyl groups would likely appear in the 7.2-7.5 ppm range. The benzylic methylene (B1212753) protons (-CH₂-) are anticipated to resonate as a singlet around 5.0-5.5 ppm. The protons of the allyl group would exhibit a more complex pattern: the internal methine proton (-CH=) would be a multiplet around 5.7-6.0 ppm, while the terminal vinyl protons (=CH₂) would appear as two distinct multiplets between 5.0-5.3 ppm. The allylic methylene protons (-CH₂-CH=) would likely be a doublet around 2.8-3.2 ppm. A broad singlet corresponding to the N-H proton of the barbiturate ring is expected in the downfield region, typically above 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms. The three carbonyl carbons (C=O) of the barbiturate ring are expected to be the most downfield, resonating in the range of 165-175 ppm. The aromatic carbons would appear between 125-140 ppm. The benzylic carbon is predicted around 45-50 ppm. For the allyl group, the internal sp² carbon (-CH=) would be around 130-135 ppm, and the terminal sp² carbon (=CH₂) around 115-120 ppm, while the allylic sp³ carbon (-CH₂-) would be in the 35-40 ppm range. The quaternary C5 carbon of the barbiturate ring would likely appear around 55-60 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Barbiturate N-H> 10.0 (broad s)-
Barbiturate C=O-165 - 175
Phenyl-H (aromatic)7.2 - 7.5 (m)125 - 140
Benzyl-H (aromatic)7.2 - 7.5 (m)125 - 140
Benzyl-CH₂5.0 - 5.5 (s)45 - 50
Allyl -CH=5.7 - 6.0 (m)130 - 135
Allyl =CH₂5.0 - 5.3 (m)115 - 120
Allyl -CH₂-2.8 - 3.2 (d)35 - 40
Quaternary C5-55 - 60

HRMS provides an exact mass of the molecular ion, which can be used to determine the elemental composition. For this compound (C₂₀H₁₈N₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be dictated by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the N-benzyl bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for N-benzyl compounds.

Loss of the allyl group: Cleavage of the C5-allyl bond would result in a fragment corresponding to the loss of 41 mass units (C₃H₅).

Loss of the phenyl group: Cleavage of the C5-phenyl bond would lead to a loss of 77 mass units (C₆H₅).

Ring fragmentation: The barbiturate ring itself can undergo complex fragmentation, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO).

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretch of the imide group.

C=O Stretching: The barbiturate ring contains three carbonyl groups. These would give rise to strong, distinct absorption bands in the region of 1680-1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding and the electronic environment.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl and allyl methylene groups) would appear just below 3000 cm⁻¹.

C=C Stretching: The C=C stretching of the aromatic rings would produce several bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group would also appear in this region, typically around 1640 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the ring would be found in the 1200-1350 cm⁻¹ region.

Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Moderate
Aromatic C-H Stretch3000 - 3100Weak-Moderate
Aliphatic C-H Stretch2850 - 3000Weak-Moderate
C=O Stretch (Amide)1680 - 1750Strong
Aromatic C=C Stretch1450 - 1600Moderate
Alkene C=C Stretch~1640Weak-Moderate

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in this compound are the phenyl and benzyl groups, as well as the carbonyl groups of the barbiturate ring. The phenyl and benzyl groups are expected to exhibit characteristic π → π* transitions. Typically, benzene (B151609) and its simple derivatives show a strong absorption band (E-band) around 200 nm and a weaker, fine-structured band (B-band) around 255 nm. The presence of the barbiturate ring and the N-benzyl substitution may cause slight shifts (bathochromic or hypsochromic) in these absorption maxima. The n → π* transitions of the carbonyl groups are also expected, but they are generally weaker and may be obscured by the more intense π → π* transitions.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. For barbiturates, the heterocyclic ring is often nearly planar. echemcom.com The analysis would confirm the relative orientations of the benzyl, allyl, and phenyl substituents at the N1 and C5 positions, respectively. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H proton and carbonyl oxygens, which dictate the crystal packing arrangement. echemcom.com In related N-monosubstituted barbiturates, common hydrogen-bonding motifs include the formation of centrosymmetric dimers or helical chains. echemcom.com

In-depth Analysis of Tautomerism and Keto-Enol Equilibrium Dynamics

Barbituric acid and its derivatives can exhibit tautomerism, primarily keto-enol and lactam-lactim tautomerism. echemcom.comias.ac.in However, for 5,5-disubstituted barbituric acids like the title compound, keto-enol tautomerism involving the C5 position is blocked due to the absence of a proton at this carbon.

The potential tautomerism would involve the migration of the remaining N-H proton to one of the adjacent carbonyl oxygens, resulting in a lactam-lactim equilibrium. Theoretical studies on barbituric acid itself indicate that the tri-keto (lactam) form is the most stable tautomer in the gas phase and in solution. ias.ac.inresearchgate.net The presence of bulky substituents at C5 and N1 in this compound is expected to further stabilize the tri-keto form, making it the overwhelmingly predominant species under normal conditions. Spectroscopic evidence, particularly the presence of distinct carbonyl peaks in FTIR and ¹³C NMR and the absence of enol-ether or hydroxyl signals, would support the dominance of the tri-keto tautomer.

Conformational Preferences and Steric Interactions of Allyl, Phenyl, and Benzyl Substituents

A detailed analysis of the conformational preferences and steric interactions for this compound is not possible due to the absence of specific experimental data, such as X-ray crystallography or advanced NMR studies, in the public domain.

In general, for 5,5-disubstituted barbiturates, the heterocyclic barbiturate ring typically adopts a relatively planar conformation. The spatial arrangement and rotational freedom of the substituents at the C5 position are dictated by steric hindrance. For the title compound, the bulky phenyl and allyl groups, along with the N1-benzyl substituent, would be expected to create significant steric crowding. This would likely lead to preferred rotational conformations that minimize these steric clashes.

Table 1: Hypothetical Steric and Conformational Considerations

SubstituentPotential Steric InteractionsExpected Conformational Influence
5-Phenyl Interacts with the 5-allyl group and the N1-benzyl group.Its rotational angle relative to the barbiturate ring will be restricted to minimize steric hindrance.
5-Allyl Interacts with the 5-phenyl group and the N1-benzyl group.The C-C single bonds allow for multiple rotamers, but bulky neighbors will favor specific conformations.
1-Benzyl Interacts with the substituents at the C5 position, particularly in certain conformations.Influences the overall topology and may restrict the conformational freedom of the C5 substituents.

Chiroptical Properties and Stereoisomeric Characterization

The presence of a stereocenter at the C5 position, which is substituted with four different groups (the barbiturate ring counting as two different pathways, the allyl group, and the phenyl group), means that this compound is a chiral molecule. As such, it should exist as a pair of enantiomers.

Chiral molecules are known to exhibit chiroptical properties, such as optical rotation and circular dichroism. These properties are dependent on the three-dimensional arrangement of atoms in the molecule. However, there is no published research detailing the synthesis of enantiomerically pure forms of this compound or the measurement of its chiroptical properties.

Therefore, a stereoisomeric characterization and a discussion of its specific chiroptical data are not feasible at this time. Such an analysis would require the separation of the enantiomers and subsequent spectroscopic analysis, which has not been reported in the available scientific literature.

Intrinsic Chemical Reactivity and Transformational Chemistry of 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid

Electrophilic and Nucleophilic Reactions at the Barbituric Acid Heterocycle

The core barbituric acid ring of 1-Benzyl-5-allyl-5-phenylbarbituric acid is susceptible to both ring-opening and functionalization at its nitrogen atoms. These reactions are fundamental to altering the core structure and properties of the molecule.

Ring-Opening Reactions and Subsequent Cyclization Strategies

The pyrimidine-2,4,6-trione core is vulnerable to hydrolytic cleavage under both acidic and basic conditions. This reactivity is a hallmark of the barbiturate (B1230296) scaffold.

Acidic Hydrolysis : In the presence of strong acids, such as concentrated sulfuric acid, the barbiturate ring can undergo cleavage. The reaction typically proceeds through the protonation of the carbonyl oxygens, which facilitates nucleophilic attack by water, leading to the opening of the ring to form substituted malonic acid derivatives.

Basic Hydrolysis : Under alkaline conditions, for example, in the presence of sodium hydroxide, the mechanism involves the deprotonation of an imide hydrogen, which increases the electron density in the ring and promotes cleavage. This process typically yields urea (B33335) and a substituted malonic acid as the primary products. nih.gov For this compound, this would result in the formation of 2-allyl-2-phenylmalonic acid and N-benzylurea.

In some cases, the hydrolysis of 5-substituted allylbarbiturates can lead to intermediate isomerization products. For instance, studies on 5-allyl-5-(2'-hydroxypropyl)barbituric acid have shown that the molecule can reversibly isomerize to α-allophanyl-α-allyl-γ-valerolactone before undergoing further hydrolysis. nih.gov While not directly studied for the title compound, such intricate pathways highlight the complex reactivity of the barbiturate ring. Subsequent cyclization strategies can be employed on the ring-opened products to generate novel heterocyclic systems.

Functionalization Reactions of the Imide Nitrogen Atoms

The barbituric acid scaffold contains two imide nitrogen atoms (N1 and N3). In the parent 5-allyl-5-phenylbarbituric acid, both nitrogens are available for functionalization. The title compound, being N1-benzylated, has a remaining N-H bond at the N3 position that is available for further substitution.

Alkylation of the imide nitrogen is a common transformation. This can be achieved by treating the barbiturate with an alkyl halide in the presence of a base. The synthesis of related compounds like mephobarbital, which involves methylation at an imide nitrogen, demonstrates the feasibility of this reaction. nih.gov The N-H proton is acidic and can be readily removed by a suitable base to generate a nucleophilic anion, which then reacts with an electrophile. For this compound, reaction with an alkylating agent (e.g., methyl iodide) would yield a 1,3-disubstituted barbiturate.

Chemical Transformations Involving the C5-Substituents

The allyl and phenyl groups at the C5 position are key sites for a variety of chemical transformations, allowing for extensive derivatization of the molecule.

Reactivity of the Allyl Moiety (e.g., Olefin Metathesis, Epoxidation, Hydrogenation)

The carbon-carbon double bond of the allyl group is a versatile handle for numerous addition and transformation reactions. wikipedia.org

Olefin Metathesis : This powerful C-C bond-forming reaction can be applied to the terminal alkene of the allyl group. beilstein-journals.org Using ruthenium-based catalysts like Grubbs catalysts, both ring-closing metathesis (RCM) and cross-metathesis (CM) are possible. nih.govsigmaaldrich.com For example, a cross-metathesis reaction with another olefin could be used to introduce a variety of functional groups, extending the carbon chain. These reactions are known for their tolerance to a wide range of functional groups, including those present in the barbiturate core. nih.govresearchgate.net

Epoxidation : The double bond can be converted to an epoxide, a versatile intermediate for further reactions. This can be accomplished using several methods, including the Prilezhaev reaction with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). mdpi.commdpi.com Alternatively, catalytic methods using transition metals and oxidants such as hydrogen peroxide or tert-butyl hydroperoxide can be employed. mdpi.com The resulting epoxide on the this compound backbone could be opened by various nucleophiles to introduce new functionalities.

Hydrogenation : The alkene can be reduced to the corresponding alkane (a propyl group). This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.netrsc.org This transformation removes the reactivity of the double bond and increases the saturation of the C5-substituent.

Table 1: Potential Transformations of the C5-Allyl Group
Reaction TypeTypical Reagents/CatalystsProduct Functional GroupPotential Application
Olefin MetathesisGrubbs Catalysts (Ru-based)Internal AlkeneChain extension, macrocyclization
EpoxidationmCPBA, H₂O₂/CatalystEpoxideIntroduction of diol, amino alcohol functionalities
HydrogenationH₂, Pd/CPropyl GroupSaturation, removal of alkene reactivity
HalogenationBr₂, Cl₂DihaloalkaneIntermediate for elimination/substitution
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHPrimary AlcoholIntroduction of a hydroxyl group (anti-Markovnikov)

Electrophilic Aromatic Substitution and Derivatization of the Phenyl Group

The C5-phenyl group can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The barbiturate ring, connected to the phenyl group via a quaternary carbon, is expected to act as a deactivating, meta-directing group due to its electron-withdrawing nature. mnstate.edu Therefore, electrophiles are expected to add primarily to the meta-positions of the phenyl ring.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group at the meta-position. masterorganicchemistry.com This nitro group could be subsequently reduced to an amino group, providing a handle for further functionalization. mnstate.eduyoutube.com A nitration reaction has been successfully performed on the aromatic ring of a related spirocyclic barbiturate derivative. mdpi.com

Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com The halogen would be directed to the meta-position.

Sulfonation : Treatment with fuming sulfuric acid would install a sulfonic acid (-SO₃H) group, again at the meta-position. masterorganicchemistry.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings and may not proceed efficiently on the C5-phenyl group. masterorganicchemistry.com

Table 2: Predicted Electrophilic Aromatic Substitution on the C5-Phenyl Group
ReactionReagentsElectrophileExpected Product
NitrationHNO₃, H₂SO₄NO₂⁺1-Benzyl-5-(3-nitrophenyl)-5-allylbarbituric acid
BrominationBr₂, FeBr₃Br⁺1-Benzyl-5-(3-bromophenyl)-5-allylbarbituric acid
SulfonationSO₃, H₂SO₄SO₃1-Benzyl-5-(3-sulfophenyl)-5-allylbarbituric acid

Reactivity and Modifications of the N1-Benzyl Group

The N1-benzyl group also presents opportunities for chemical modification, primarily at the benzylic position and through cleavage of the N-C bond.

Benzylic Position Reactivity : The methylene (B1212753) (-CH₂-) group attached to the nitrogen and the phenyl ring is a benzylic position. Benzylic C-H bonds are weaker than typical sp³ C-H bonds and are more susceptible to radical reactions and oxidation. wikipedia.org For example, free-radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at this position. mnstate.edu

Debenzylation : The benzyl (B1604629) group is often used as a protecting group for amines and can be removed under specific conditions. wikipedia.org A common method for N-debenzylation is catalytic hydrogenation (e.g., using Pd/C and H₂). rsc.org This reaction would cleave the benzyl group, yielding 5-allyl-5-phenylbarbituric acid and toluene. This provides a route back to the N-unsubstituted parent compound, allowing for alternative functionalization at the N1 position.

Investigation of Degradation Mechanisms and Chemical Stability under Varied Conditions

There is no available scientific literature that investigates the degradation mechanisms or chemical stability of this compound under any specified conditions. Studies on the hydrolysis, photolysis, thermolysis, or oxidative degradation of this compound have not been reported. Consequently, no data on its degradation products, reaction kinetics, or half-life under varied pH, temperature, or light conditions can be provided.

While general degradation pathways for other barbituric acid derivatives are known—typically involving hydrolytic cleavage of the heterocyclic ring—applying these generalities to this compound without specific experimental evidence would be speculative and scientifically unsubstantiated.

Development of New Synthetic Pathways Utilizing this compound as a Precursor

No published research articles or patents describe the use of this compound as a precursor or starting material for the synthesis of new chemical entities. Its potential reactivity at the N-benzyl, C5-allyl, or C5-phenyl positions has not been explored in the available literature. As such, there are no documented synthetic transformations, reaction schemes, or yields for any reactions originating from this specific molecule. The development of novel synthetic pathways utilizing this compound remains an unexplored area of chemical research.

Theoretical and Computational Chemistry Studies on 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid

Quantum Mechanical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. jmchemsci.com For 1-Benzyl-5-allyl-5-phenylbarbituric acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. jmchemsci.commdpi.com This process minimizes the molecule's energy to predict its most likely conformation.

By mapping the potential energy surface, DFT can also reveal the energy landscapes, identifying various stable conformers and the transition states that separate them. This information is crucial for understanding the molecule's flexibility and how it might change its shape. The barbiturate (B1230296) ring itself is generally found to be essentially planar in related structures. researchgate.net The stability of different conformers is influenced by the spatial arrangement of the benzyl (B1604629), allyl, and phenyl substituents.

Table 1: Predicted Relative Energies of Potential Conformers of Barbituric Acid Derivatives (Illustrative)

Conformer Method/Basis Set Relative Energy (kcal/mol)
Axial Phenyl B3LYP/6-31G* 0.00
Equatorial Phenyl B3LYP/6-31G* +1.25
Rotamer 1 (Benzyl) B3LYP/6-31G* 0.00
Rotamer 2 (Benzyl) B3LYP/6-31G* +0.80

Note: This table is illustrative and based on general principles of conformational analysis for similar substituted ring systems. Actual values for this compound would require specific calculations.

A significant application of quantum mechanical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding around each nucleus in the optimized geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. uni-greifswald.de These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption maxima. espublisher.com For barbituric acid derivatives, these transitions often involve π to π* transitions within the aromatic rings and the barbiturate core. espublisher.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Barbituric Acid Derivative

Parameter Predicted Value Experimental Value
¹H NMR (benzyl CH₂) δ 4.8-5.2 ppm δ 5.0 ppm
¹³C NMR (C=O) δ 165-175 ppm δ 170 ppm
UV-Vis λmax ~260 nm 258 nm

Note: This table provides typical ranges for the specified functional groups and is for illustrative purposes. Precise predictions require specific calculations for the target molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

While quantum mechanics provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility of the benzyl, allyl, and phenyl groups attached to the barbiturate core. mdpi.comnih.gov These simulations can reveal how the molecule explores different shapes and what the most populated conformations are at a given temperature. Such studies are crucial for understanding how the molecule might interact with biological targets. mdpi.comnih.gov

Structure-Reactivity Relationships and Reaction Pathway Predictions

Computational methods are invaluable for predicting the reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. jmchemsci.com This helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, quantum chemical calculations can be used to model entire reaction pathways, determining the energies of reactants, transition states, and products. This allows for the prediction of reaction mechanisms and the calculation of activation barriers, providing a deeper understanding of the molecule's chemical behavior. For instance, the acidity of the N-H proton on the barbiturate ring can be computationally estimated. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound will interact with each other to form a crystal lattice. Computational studies can predict and analyze these intermolecular interactions, which are primarily governed by hydrogen bonding and van der Waals forces. The N-H and C=O groups of the barbiturate ring are key sites for hydrogen bonding, which can lead to the formation of specific motifs like dimers or chains, as observed in related N-monosubstituted barbiturates. researchgate.net Understanding these interactions is crucial for predicting crystal packing and the resulting physical properties of the solid material.

Application of Chemoinformatics for Structure-Property Correlation

Chemoinformatics tools can be applied to correlate the structural features of this compound with its physicochemical properties. By analyzing a database of related barbiturates with known properties, quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict properties such as solubility, lipophilicity (logP), and melting point for the target molecule based on its calculated molecular descriptors.

Advanced Analytical Methodologies for Research and Purity Assessment of 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 1-Benzyl-5-allyl-5-phenylbarbituric acid. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches, quantifying the compound in various samples, and developing robust analytical methods for routine use.

Optimization of Stationary and Mobile Phases for Resolution

The successful separation of this compound from potential impurities and starting materials by HPLC is critically dependent on the selection and optimization of the stationary and mobile phases. Reversed-phase chromatography is a commonly employed mode for the analysis of barbiturates.

A C18 (octadecylsilyl) stationary phase is often the first choice due to its hydrophobicity, which allows for good retention and separation of moderately polar to nonpolar compounds. For a compound with the structural complexity of this compound, a high-purity silica-based C18 column with end-capping is preferable to minimize peak tailing and improve resolution.

The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier. The optimization of the mobile phase composition is crucial for achieving the desired retention time and separation. An acidic mobile phase can suppress the ionization of the barbiturate (B1230296), leading to better peak shape and retention on a reversed-phase column.

Below is an illustrative table of HPLC method parameters that could be developed for the analysis of this compound.

ParameterConditionRationale
Stationary Phase C18, 5 µm particle size, 250 x 4.6 mmProvides good retention and resolution for barbiturate derivatives.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)Acetonitrile is a common organic modifier. Formic acid helps to control pH and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmPhenyl and barbiturate rings exhibit UV absorbance in this region.
Injection Volume 10 µLA typical volume for analytical injections.

Coupling with Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity, allowing for trace-level analysis in complex matrices.

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for barbiturates, typically in negative ion mode, as the acidic protons of the barbiturate ring can be readily lost to form a negative ion.

The precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides high specificity.

The following table illustrates potential LC-MS/MS parameters for the trace analysis of this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 345.1 (for [M-H]⁻)
Product Ions (Q3) e.g., m/z 118.1, m/z 91.1
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC-MS analysis. Derivatization, often through methylation, can also improve chromatographic peak shape.

GC-MS is particularly useful for impurity profiling, as it can separate and identify a wide range of potential organic impurities that may be present from the synthesis, such as unreacted starting materials or by-products. The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.

An illustrative table of GC-MS conditions for the analysis of a derivatized form of this compound is provided below.

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Chromatographic Techniques for Isolation and Purification in Research Settings

In a research environment, the isolation and purification of the synthesized this compound are critical steps. Column chromatography is a widely used technique for this purpose.

For a moderately polar compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach. The mobile phase, or eluent, is a mixture of non-polar and polar organic solvents. The polarity of the eluent is carefully adjusted to achieve the desired separation of the target compound from impurities.

A typical solvent system might be a mixture of hexane (B92381) and ethyl acetate. By gradually increasing the proportion of the more polar solvent (ethyl acetate), compounds with increasing polarity will elute from the column. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Spectroscopic Techniques for Quantitative Analysis in Chemical Matrices

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, can be employed for the quantitative analysis of this compound, especially in solutions where it is the primary component.

The presence of the phenyl and barbiturate rings in the molecule results in strong UV absorbance. A wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound. According to Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Development of Reference Standards and Robust Analytical Protocols for Synthetic Chemistry Research

The development of a well-characterized reference standard is paramount for any quantitative analytical work. A primary reference standard of this compound should be of the highest possible purity, typically >99.5%, and its identity and purity should be confirmed by multiple analytical techniques (e.g., NMR, MS, HPLC, and elemental analysis).

Once a reference standard is established, robust analytical protocols can be developed and validated. Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The establishment of these validated protocols is essential for ensuring the reliability and consistency of analytical data generated during the research and development of this compound.

Applications of 1 Benzyl 5 Allyl 5 Phenylbarbituric Acid in Cutting Edge Chemical Research

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

In the field of organic synthesis, 1-Benzyl-5-allyl-5-phenylbarbituric acid serves as a valuable intermediate and a versatile building block. The barbituric acid framework itself is a well-established structural motif in medicinal chemistry. mdpi.com The substituents at the N1, C5 positions of this specific derivative provide multiple reactive sites for constructing more complex molecular structures.

The utility of this compound as a precursor is significant. chemimpex.comfishersci.ie Its structural components—the benzyl (B1604629) group, the phenyl group, and the allyl group—each offer distinct opportunities for synthetic transformations. The aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Crucially, the presence of the 5-allyl group introduces a key point of functionality. Allyl groups are highly versatile handles in organic synthesis, amenable to a wide array of chemical transformations. These include, but are not limited to:

Oxidative cleavage: To form aldehydes or carboxylic acids.

Epoxidation: To introduce an epoxide ring.

Hydroboration-oxidation: To yield an alcohol.

Cross-metathesis reactions: To form new carbon-carbon double bonds and elongate the side chain.

Heck and other palladium-catalyzed cross-coupling reactions: To attach various other molecular fragments.

This inherent reactivity makes this compound a powerful building block for the divergent synthesis of a library of complex derivatives, enabling the exploration of structure-activity relationships in drug discovery and other areas of chemical biology. cjnmcpu.com

Design and Synthesis of Novel Chemical Entities based on the Barbituric Acid Scaffold

The barbituric acid scaffold is a privileged structure in chemistry, known for its wide range of biological and chemical applications. mdpi.com The synthesis of novel chemical entities often involves the strategic modification of a parent compound, and this compound is an excellent candidate for such endeavors. uno.edutsijournals.com

Researchers can leverage the existing functionalities of this molecule to design and create new compounds with potentially enhanced or entirely new properties. The N-benzyl group, for instance, can be modified or replaced to influence the molecule's lipophilicity and steric profile. The C5-phenyl group can be substituted with different aryl or alkyl groups to fine-tune electronic and binding properties.

Exploration in Materials Science

Beyond its applications in traditional organic synthesis, the barbituric acid core and its derivatives are gaining attention in the field of materials science. The electronic properties and potential for self-assembly make these compounds intriguing candidates for advanced materials.

A significant area of application for barbituric acid derivatives is in the formulation of polymerizable compositions. google.comgoogle.com The inclusion of an ethylenically unsaturated group, such as the allyl group in this compound, renders the molecule capable of participating in polymerization reactions. This allows it to be incorporated as a monomer or co-monomer into polymer chains, thereby imparting the specific chemical and physical properties of the barbiturate (B1230296) moiety to the resulting material.

Patents describe hardenable compositions that include salts of barbituric acid derivatives mixed with other polymerizable compounds like methacrylates. google.comgoogle.com For instance, compositions can be formulated using the calcium or sodium salt of 1-benzyl-5-phenyl-barbituric acid alongside monomers such as triethyleneglycol dimethacrylate. google.comgoogle.com The inclusion of derivatives like 5-allylbarbituric acid in the scope of these inventions underscores the importance of the polymerizable allyl functionality. google.com

These compositions can be designed to polymerize upon initiation, forming a hardened material. The specific barbiturate derivative used can influence the properties of the final polymer, such as its mechanical strength, thermal stability, and adhesive properties.

Table 1: Examples of Barbituric Acid Derivatives for Polymerizable Compositions This table is interactive and can be sorted by clicking the column headers.

Derivative Name Cation Mentioned in Compositions Reference
1-Benzyl-5-phenylbarbituric acid Calcium, Sodium, Triethanolammonium google.comgoogle.com
5-Phenyl-thiobarbituric acid Calcium google.com
5-Allylbarbituric acid Not specified google.com
1,3-Dimethylbarbituric acid Not specified google.com

The barbituric acid core is strongly electron-withdrawing, a property that has been exploited in the design of functional dyes and photoswitches. nih.gov When incorporated into a larger conjugated system, often in a "push-pull" architecture, barbituric acid derivatives can exhibit interesting optoelectronic and photochemical properties. mdpi.com These properties include strong absorption of visible light and the ability to undergo photoinduced electron transfer.

Merocyanine dyes based on barbituric acid, for example, have been identified as highly effective photoinitiators for free-radical polymerization under visible light. mdpi.com This opens the door for applications in photolithography, 3D printing, and coatings.

While research specifically detailing the optoelectronic properties of this compound is not widely published, its structure contains the necessary components for such behavior. The barbituric acid core acts as an electron acceptor, while the phenyl and benzyl groups can be part of a larger chromophore. The allyl group provides a means to covalently incorporate this functional unit into a polymer backbone, preventing leaching and ensuring the long-term stability of the material's optical properties. The investigation into such barbiturate-containing polymers could lead to the development of advanced materials for optical data storage, sensors, or light-harvesting applications. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Benzyl-5-phenylbarbituric acid
5-Allylbarbituric acid
Triethyleneglycol dimethacrylate
5-Phenyl-thiobarbituric acid
1,3-Dimethylbarbituric acid

Q & A

Q. What are the recommended synthesis protocols for 1-Benzyl-5-allyl-5-phenylbarbituric acid to ensure high purity?

  • Methodological Answer : The synthesis involves a multi-step barbiturate condensation reaction. Key steps include:
  • Reagent Preparation : Use freshly distilled solvents (e.g., ethanol or THF) and pre-dried reagents to avoid hydrolysis side reactions.
  • Temperature Control : Maintain a reaction temperature of 60–70°C during the condensation phase to optimize yield while minimizing decomposition .
  • Purification : Post-synthesis, employ recrystallization from a 1:3 ethanol-water mixture, followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity ≥98% .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the allyl group.
  • Handling : Use gloveboxes for weighing to avoid hygroscopic degradation. Solutions in DMSO should be prepared fresh and used within 24 hours to prevent dimerization .

Q. What analytical techniques are most effective for identifying structural isomers of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can distinguish allyl/benzyl substituent positions (e.g., δ 4.8–5.2 ppm for allyl protons vs. δ 4.3–4.6 ppm for benzyl CH2_2) .
  • Mass Spectrometry : High-resolution MS (ESI+) detects molecular ion [M+H]+^+ at m/z 295.3 (calculated for C17_{17}H14_{14}N2_2O3_3), with fragmentation patterns confirming substituent arrangement .

Advanced Research Questions

Q. What intramolecular isomerization pathways are observed in derivatives of this compound under basic conditions?

  • Methodological Answer :
  • Mechanism : In alkaline media (e.g., NH4_4OH), the allyl group undergoes nucleophilic attack, forming a six-membered lactone ring via intramolecular cyclization. This is confirmed by isolating 3-phenyl-3-allophanyl-2-piperidone as a primary product .
  • Experimental Design : Use kinetic studies (UV-Vis monitoring at 240 nm) to track isomerization rates. Vary pH (8–12) and temperature (25–50°C) to map reaction pathways .

Q. How can researchers design experiments to assess the CNS depressant activity of this compound?

  • Methodological Answer :
  • In Vivo Models : Employ pentylenetetrazole (PTZ)-induced seizure models in rodents. Administer doses of 10–100 mg/kg (i.p.) and measure latency to clonic-tonic seizures.
  • In Vitro Targets : Patch-clamp assays on GABAA_A receptors (α1β2γ2 subunits) to quantify potentiation of chloride currents at EC50_{50} values .
  • Controls : Compare with phenobarbital (positive control) and vehicle (negative control) to validate specificity .

Q. How can contradictory pharmacological data for barbituric acid derivatives be resolved?

  • Methodological Answer :
  • Data Harmonization : Cross-validate results using orthogonal assays (e.g., electrophysiology vs. behavioral models).
  • Structural Analysis : Use X-ray crystallography to confirm stereochemistry, as small conformational changes (e.g., axial vs. equatorial substituents) drastically alter receptor binding .
  • Meta-Analysis : Apply multivariate statistics to published datasets, controlling for variables like solvent polarity (logP) and metabolic stability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight294.31 g/molHRMS
LogP (Octanol-Water)2.1 ± 0.3Shake-flask
Aqueous Solubility (25°C)0.12 mg/mLHPLC-UV

Q. Table 2. Optimization of Reaction Conditions for Isomerization Studies

ParameterOptimal RangeImpact on Yield
pH10.5–11.0Maximizes lactone formation (85%)
Temperature40°CBalances kinetics vs. decomposition
SolventEthanol/Water (7:3)Enhances solubility of intermediates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.